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Compound of Interest

Compound Name: 2,6-Diisopropylbenzoic acid

Cat. No.: B134420 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,6-
diisopropylbenzoic acid, a sterically hindered aromatic carboxylic acid. Understanding its

distinct spectral characteristics is crucial for its identification, purity assessment, and elucidation

of its chemical behavior in various applications, including as a synthetic intermediate in drug

development. This document outlines the theoretical basis for its spectral features, presents

available quantitative data, and provides standardized experimental protocols for obtaining

such data.

Core Spectroscopic Data
The spectroscopic signature of 2,6-diisopropylbenzoic acid is defined by the interplay of its

carboxylic acid functionality and the bulky isopropyl groups flanking it on the aromatic ring.

These features give rise to characteristic signals in Infrared (IR) spectroscopy, Nuclear

Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties
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Property Value

Molecular Formula C₁₃H₁₈O₂[1]

Molecular Weight 206.28 g/mol [1][2]

IUPAC Name 2,6-di(propan-2-yl)benzoic acid[1]

CAS Number 92035-95-5[3][4]

Infrared (IR) Spectroscopy
The IR spectrum of 2,6-diisopropylbenzoic acid is expected to exhibit characteristic

absorption bands indicative of its carboxylic acid and substituted aromatic structure.

Wavenumber (cm⁻¹) Functional Group Vibration Mode

~2500-3300 (broad) O-H Stretching

~2970-2870 C-H (isopropyl & aromatic) Stretching

~1700-1680 C=O (carboxylic acid) Stretching

~1600 & ~1470 C=C (aromatic) Stretching

~1300 C-O Stretching

~920 O-H Bending (out-of-plane)

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed insight into the hydrogen and carbon framework of the

molecule. Due to the molecule's symmetry, the two isopropyl groups are chemically equivalent.

¹H NMR (Proton NMR)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~10-13 Singlet (broad) 1H
Carboxylic acid (-

COOH)

~7.1-7.4 Multiplet 3H Aromatic protons

~3.0-3.5 Septet 2H
Isopropyl methine (-

CH)

~1.2 Doublet 12H
Isopropyl methyl (-

CH₃)

¹³C NMR (Carbon-13 NMR)

Chemical Shift (ppm) Carbon Type

~170-180 Carboxylic acid (-COOH)

~145-150 Aromatic C2, C6 (ipso-isopropyl)

~125-135 Aromatic C1 (ipso-carboxyl) & C4

~120-125 Aromatic C3, C5

~30-35 Isopropyl methine (-CH)

~23-25 Isopropyl methyl (-CH₃)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of 2,6-diisopropylbenzoic acid.
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m/z Ion

206 [M]⁺ (Molecular Ion)

191 [M - CH₃]⁺

163 [M - COOH]⁺

149 [M - C₃H₇]⁺

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These

protocols are generalized and may require optimization based on the specific instrumentation

used.

Infrared (IR) Spectroscopy Protocol (Attenuated Total
Reflectance - ATR)

Sample Preparation: Ensure the solid 2,6-diisopropylbenzoic acid sample is dry and

crystalline.

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory (e.g., with a diamond or zinc selenide crystal).

Background Scan: Record a background spectrum of the clean, empty ATR crystal to

account for atmospheric and instrumental interferences.

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal,

ensuring good contact by applying pressure with the built-in press.

Data Acquisition: Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Data Processing: The resulting spectrum of absorbance or transmittance versus

wavenumber is then analyzed for characteristic peaks.

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or

acetone) and a soft, non-abrasive wipe.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

Sample Preparation: Accurately weigh 5-10 mg of 2,6-diisopropylbenzoic acid and

dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in

a clean, dry vial.

Transfer: Transfer the solution into a standard 5 mm NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert

it into the magnet.

Shimming: Optimize the homogeneity of the magnetic field by shimming on the sample.

Data Acquisition:

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain

singlets for each unique carbon.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS) Protocol (Electron Ionization -
EI)

Sample Introduction: Introduce a small amount of the 2,6-diisopropylbenzoic acid sample

into the mass spectrometer, typically via a direct insertion probe or after separation by gas

chromatography (GC). For direct insertion, the sample is heated to induce vaporization.

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing the ejection of an electron and the formation of a

positively charged molecular ion ([M]⁺) and fragment ions.
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Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or other detector records the abundance of each ion.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of a compound like 2,6-diisopropylbenzoic acid.

Spectroscopic Analysis Workflow
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Caption: A logical workflow for the spectroscopic analysis of 2,6-diisopropylbenzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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